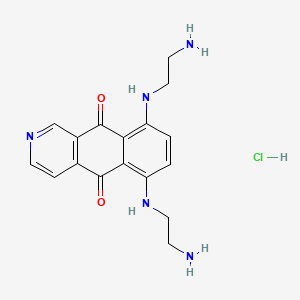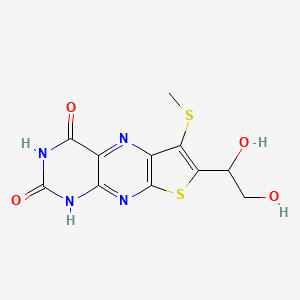
Hirudonucleodisulfide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hirudonucleodisulfide B is a heterocyclic compound that can be found in the medicinal leech, Whitmania pigra. This compound has been identified for its moderate anti-anoxic activity, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hirudonucleodisulfide B can be isolated from the dried material of Whitmania pigra. The isolation process involves extraction and purification techniques to obtain the compound in its pure form .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through extraction from natural sources for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Hirudonucleodisulfide B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Hirudonucleodisulfide B has several scientific research applications, including:
Chemistry: Used as a model compound to study heterocyclic chemistry and reaction mechanisms.
Biology: Investigated for its potential anti-anoxic activity and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in relation to its anti-anoxic activity.
Industry: Utilized in research related to the development of new pharmaceuticals and bioactive compounds.
Mecanismo De Acción
The mechanism of action of Hirudonucleodisulfide B involves its interaction with specific molecular targets and pathways. The compound exhibits anti-anoxic activity by modulating cellular responses to low oxygen conditions. This modulation may involve the regulation of signaling pathways and the expression of genes related to oxygen homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Hirudonucleodisulfide A: Another heterocyclic compound found in Whitmania pigra with similar anti-anoxic activity.
Hirudonucleodisulfide C: A related compound with comparable biological activities.
Uniqueness
Hirudonucleodisulfide B is unique due to its specific structure and moderate anti-anoxic activity. While similar compounds like Hirudonucleodisulfide A and Hirudonucleodisulfide C share some properties, this compound has distinct chemical characteristics that make it a valuable subject for research .
Propiedades
Fórmula molecular |
C11H10N4O4S2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
7-(1,2-dihydroxyethyl)-6-methylsulfanyl-1H-thieno[3,2-g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H10N4O4S2/c1-20-7-4-10(21-6(7)3(17)2-16)13-8-5(12-4)9(18)15-11(19)14-8/h3,16-17H,2H2,1H3,(H2,13,14,15,18,19) |
Clave InChI |
LNVKHOHWZGZHHS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(SC2=C1N=C3C(=N2)NC(=O)NC3=O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)
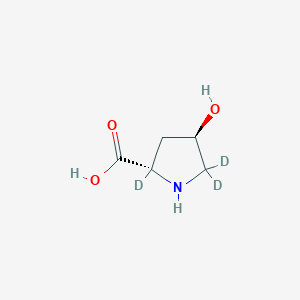
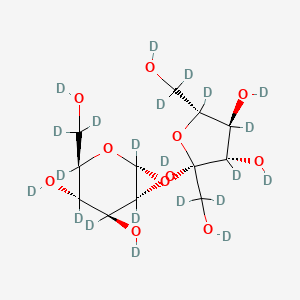

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
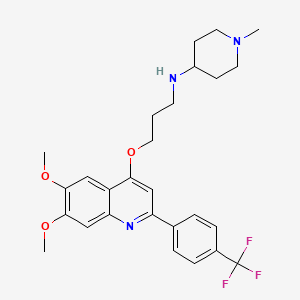
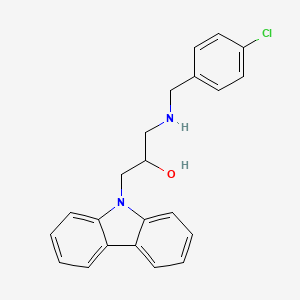
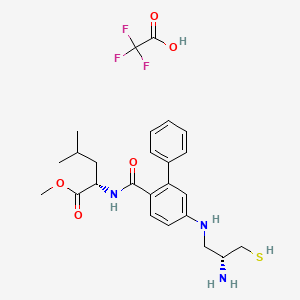
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)
